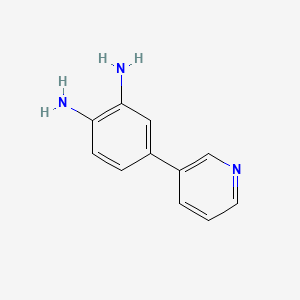

4-(Pyridin-3-yl)benzene-1,2-diamine

描述

Significance of ortho-Phenylenediamines as Precursors in Organic Synthesis

ortho-Phenylenediamines (OPD), the parent structure of this class, are highly valuable precursors in organic synthesis. The vicinal amino groups provide a reactive site for condensation reactions with a variety of carbonyl-containing compounds. This reactivity is widely exploited for the synthesis of important heterocyclic scaffolds.

For instance, the condensation of OPD with aldehydes, ketones, or carboxylic acids and their derivatives is a fundamental method for constructing benzimidazoles. researchgate.netnih.gov These resulting benzimidazole (B57391) motifs are structurally similar to naturally occurring nucleotides and are found in vital biomolecules like Vitamin B12. nih.gov Furthermore, OPDs are crucial in the synthesis of benzodiazepines, a class of compounds with significant pharmacological activities, including anticonvulsant and anti-anxiety properties. rsc.org The reaction of OPD with α-haloketones or other suitable precursors can also yield quinoxalines and other fused heterocyclic systems. The utility of OPD as a building block is central to the development of new materials and therapeutic agents. actylis.com

Structural and Electronic Relevance of the Pyridine (B92270) Moiety in Aromatic Systems

The pyridine ring, a six-membered aromatic heterocycle, is structurally analogous to benzene (B151609) but with one CH group replaced by a nitrogen atom. wikipedia.org This substitution has profound structural and electronic consequences. Pyridine is a planar, aromatic molecule that adheres to Hückel's rule, with a conjugated system of six π-electrons delocalized across the ring. wikipedia.orglibretexts.org

The key difference from benzene is the presence of the electronegative nitrogen atom, which exerts a significant electron-withdrawing inductive effect on the ring. wikipedia.orgstackexchange.com This effect leads to an uneven distribution of electron density, making the carbon atoms in the ring electron-deficient compared to those in benzene. Consequently, pyridine is less susceptible to electrophilic substitution reactions, which typically require harsh conditions and tend to occur at the 3-position (meta-position). stackexchange.com

Overview of Academic Research Trajectories for Aryl-Substituted Diamines

Academic research into aryl-substituted diamines is largely driven by their role as key intermediates in the synthesis of functional materials and pharmaceutically active compounds. The introduction of an aryl substituent onto the diamine framework can modulate properties such as solubility, reactivity, and biological activity in the final products.

A significant research trajectory involves the use of these diamines in the development of kinase inhibitors for cancer therapy. For example, a structurally related compound, 6-methyl-N1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine, is a crucial intermediate in the synthesis of Nilotinib and Imatinib, which are tyrosine kinase inhibitors used to treat chronic myelogenous leukemia. frontiersin.orggoogle.com The synthesis of various derivatives based on this core structure is an active area of investigation aimed at discovering new anticancer agents. tandfonline.com

Research also focuses on developing novel and efficient synthetic methodologies for preparing aryl-substituted diamines. This includes exploring various catalytic systems, such as palladium-catalyzed cross-coupling reactions, to form the carbon-nitrogen bonds necessary to link the aryl and diamine moieties. google.comacs.org Furthermore, studies evaluate the structure-property relationships of these compounds, using techniques like NMR spectroscopy to correlate the electronic environment of the amino groups with their reactivity (pKa), which is crucial for designing polymers and other materials with specific characteristics. mdpi.com

Physicochemical Properties of 4-(Pyridin-3-yl)benzene-1,2-diamine

While extensive experimental data for 4-(Pyridin-3-yl)benzene-1,2-diamine is not widely published, its basic chemical properties have been identified.

| Property | Value |

| CAS Registry Number | 445012-62-4 chemwhat.com |

| Molecular Formula | C₁₁H₁₁N₃ chemwhat.com |

| Molecular Weight | 185.23 g/mol chemwhat.com |

Structure

3D Structure

属性

IUPAC Name |

4-pyridin-3-ylbenzene-1,2-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3/c12-10-4-3-8(6-11(10)13)9-2-1-5-14-7-9/h1-7H,12-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXVYFNFQIYZBIU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=CC(=C(C=C2)N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Transformations and Derivatization of 4 Pyridin 3 Yl Benzene 1,2 Diamine

Cyclization Reactions Leading to Heterocyclic Systems

The most prominent chemical transformations of 4-(Pyridin-3-yl)benzene-1,2-diamine involve cyclization reactions that leverage the 1,2-diamine functionality. These reactions provide efficient routes to a variety of fused heterocyclic systems, most notably benzimidazoles.

The fusion of a benzene (B151609) ring and an imidazole (B134444) ring gives rise to the benzimidazole (B57391) system, a privileged scaffold in medicinal chemistry. organic-chemistry.org The reaction of 4-(Pyridin-3-yl)benzene-1,2-diamine to form 5-(pyridin-3-yl)-1H-benzimidazole derivatives is a cornerstone of its synthetic utility.

A primary and classical method for constructing the benzimidazole ring is the condensation of an o-phenylenediamine (B120857) with a carbonyl compound. organic-chemistry.org When 4-(Pyridin-3-yl)benzene-1,2-diamine is treated with carboxylic acids or their derivatives, it undergoes a cyclocondensation, known as the Phillips-Ladenburg reaction, to yield 2-substituted-5-(pyridin-3-yl)-1H-benzimidazoles. organic-chemistry.org For instance, the reaction with pyridine-3-carboxylic acid under acidic conditions has been reported to produce the corresponding 2-(pyridin-3-yl) substituted benzimidazole in high yield (90%). organic-chemistry.org

Similarly, condensation with aldehydes, a reaction often referred to as the Weidenhagen reaction, provides access to a wide array of 2-aryl- or 2-alkyl-substituted benzimidazoles. organic-chemistry.org These reactions typically proceed via the formation of a Schiff base intermediate, which then undergoes intramolecular cyclization and subsequent oxidation or aromatization. Various catalysts, including mineral acids, p-toluenesulfonic acid, and Lewis acids, can be employed to facilitate these transformations. organic-chemistry.orgmtieat.org The reaction is versatile, accommodating a wide range of aromatic and aliphatic aldehydes, with conditions often being mild and efficient. wikipedia.org

| Reactant | Reagent | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|

| 4-(Pyridin-3-yl)benzene-1,2-diamine | Carboxylic Acids (e.g., Pyridine-3-carboxylic acid) | Acidic conditions (Phillips-Ladenburg Reaction) | 2-Substituted-5-(pyridin-3-yl)-1H-benzimidazoles | organic-chemistry.org |

| 4-(Pyridin-3-yl)benzene-1,2-diamine | Aromatic/Aliphatic Aldehydes | Acid catalysts (e.g., p-TsOH), often with an oxidant (Weidenhagen Reaction) | 2-Substituted-5-(pyridin-3-yl)-1H-benzimidazoles | organic-chemistry.orgorganic-chemistry.org |

| o-Phenylenediamine derivatives | Aromatic Acids | Ammonium (B1175870) chloride, 80-90°C | 2-Aryl-benzimidazoles | mtieat.orgresearchgate.net |

| o-Phenylenediamine derivatives | Substituted Aromatic Aldehydes | Nano-Fe₂O₃, aqueous medium | 2-Aryl-benzimidazoles | organic-chemistry.org |

For a substrate like 4-(Pyridin-3-yl)benzene-1,2-diamine, these one-pot syntheses are highly applicable. Methodologies using various catalytic systems have been reported for general o-phenylenediamines, including ammonium chloride, nano-particle catalysts like zinc ferrite (B1171679) (ZnFe₂O₄) under ultrasonic irradiation, and metal-free organocatalysts. mtieat.orgresearchgate.netnih.gov The choice of catalyst and reaction conditions can be tailored based on the specific aldehyde or carboxylic acid used. For example, the use of ZnFe₂O₄ as a reusable nanocatalyst under ultrasound provides an efficient and environmentally friendly route, with high yields and simple work-up procedures. nih.gov

| Reactants | Catalyst/Conditions | Key Advantages | Reference |

|---|---|---|---|

| o-Phenylenediamine, Aromatic Acid | Ammonium chloride, 80-90°C | Economically viable, moderate to good yields | mtieat.orgresearchgate.net |

| o-Phenylenediamine, Aromatic Aldehyde | ZnFe₂O₄ nanocatalyst, Ultrasonic irradiation | Short reaction times, high yields, reusable catalyst | nih.gov |

| o-Phenylenediamine, Aromatic Aldehyde | 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine (PYTZ), Visible light, Air | Metal-free, green, simple workup | researchgate.net |

| o-Phenylenediamine, Aldehyde | Cerium(IV) ammonium nitrate (B79036) (CAN), Polyethylene glycol (PEG) | High yields in an eco-friendly solvent | nih.gov |

Beyond the prevalent synthesis of benzimidazoles, the 1,2-diamine functionality of 4-(Pyridin-3-yl)benzene-1,2-diamine allows for annulation reactions to form other important heterocyclic cores.

Quinoxaline (B1680401) Formation: The condensation of o-phenylenediamines with 1,2-dicarbonyl compounds is a classical and direct method for the synthesis of quinoxalines. mtieat.orgnih.gov By reacting 4-(Pyridin-3-yl)benzene-1,2-diamine with α-diketones such as benzil (B1666583) or glyoxal (B1671930), one can construct the corresponding 6-(pyridin-3-yl)quinoxaline derivatives. This reaction is typically carried out in solvents like ethanol (B145695) or acetic acid and can be catalyzed by acids. nih.govnih.gov Modern variations of this synthesis employ catalysts like alumina-supported heteropolyoxometalates, which allow the reaction to proceed at room temperature with high efficiency. nih.gov Furthermore, reactions with cyclic dicarbonyl compounds like isatin (B1672199) or ninhydrin (B49086) can lead to more complex fused systems, such as indolo[2,3-b]quinoxalines and indeno[1,2-b]quinoxalines, respectively. researchgate.net

Phenazine (B1670421) Formation: Phenazines, another class of nitrogen-containing heterocycles, can also be accessed from o-phenylenediamine precursors. wikipedia.org Although often formed as byproducts in prolonged reactions of 1,2-diaminobenzene with 1,3-diketones, specific conditions can be tailored to favor phenazine formation. rsc.org This typically involves an oxidative dimerization process, suggesting that under appropriate oxidative conditions, 4-(Pyridin-3-yl)benzene-1,2-diamine could potentially dimerize to form a substituted dibenzophenazine.

Synthesis of Benzimidazole Derivatives

Functionalization of Amine Centers

The two nucleophilic amine groups of 4-(Pyridin-3-yl)benzene-1,2-diamine are reactive sites for the introduction of various substituents, enabling the synthesis of a diverse range of derivatives without altering the core diamine structure.

The direct functionalization of the amine centers through N-alkylation or N-arylation is a key strategy for modifying the compound's properties.

N-Alkylation: Standard N-alkylation methods, such as reaction with alkyl halides or reductive amination with aldehydes and ketones, can be applied to introduce alkyl groups onto one or both nitrogen atoms. The selectivity between mono- and di-alkylation can often be controlled by adjusting the stoichiometry of the reagents and the reaction conditions.

N-Arylation: The introduction of aryl groups onto the nitrogen atoms is typically achieved through transition metal-catalyzed cross-coupling reactions. Two of the most powerful methods for C-N bond formation are the copper-catalyzed Ullmann condensation and the palladium-catalyzed Buchwald-Hartwig amination. researchgate.netnih.govresearchgate.net

Copper-Catalyzed N-Arylation (Ullmann Reaction): This method involves the coupling of an amine with an aryl halide (typically an iodide or bromide) in the presence of a copper catalyst (e.g., CuI) and a base (e.g., K₂CO₃ or K₃PO₄). chemicalbook.commdpi.com Diamine ligands are often used to facilitate the catalytic cycle. This approach is robust and has been used for the N-arylation of a wide variety of amines, including o-phenylenediamines. chemicalbook.com

Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination): This is a highly versatile and widely used method that employs a palladium catalyst in combination with a suitable phosphine (B1218219) ligand (e.g., BINAP, XPhos) and a base. nih.govresearchgate.net It is effective for coupling a broad range of aryl and heteroaryl halides or triflates with amines, including the amine centers of 4-(Pyridin-3-yl)benzene-1,2-diamine. researchgate.netrsc.org The choice of ligand is crucial for achieving high yields and can influence the chemoselectivity of the reaction with diamines. researchgate.net

| Method | Catalyst System | Arylating Agent | Typical Base | Reference |

|---|---|---|---|---|

| Copper-Catalyzed N-Arylation | CuI / Diamine Ligand | Aryl Iodides, Aryl Bromides | K₂CO₃, K₃PO₄, Cs₂CO₃ | chemicalbook.commdpi.com |

| Palladium-Catalyzed N-Arylation | Pd(OAc)₂ or Pd₂(dba)₃ / Phosphine Ligand (e.g., BINAP, XPhos) | Aryl Chlorides, Bromides, Iodides, Triflates | NaOt-Bu, K₃PO₄ | nih.govresearchgate.netrsc.org |

Acylation and Sulfonylation of Amine Groups

The primary amine groups of 4-(pyridin-3-yl)benzene-1,2-diamine are readily susceptible to acylation and sulfonylation reactions, leading to the formation of the corresponding amides and sulfonamides. These reactions are fundamental in modifying the electronic and steric properties of the molecule, which can influence its biological activity and chemical reactivity.

Acylation: The acylation of the amine groups can be effectively achieved using various acylating agents, such as acid chlorides or anhydrides, typically in the presence of a base. A common method involves the use of acetic anhydride (B1165640) in a solvent like pyridine (B92270). nih.govsigmaaldrich.com The pyridine acts as a catalyst and also serves to neutralize the acetic acid byproduct formed during the reaction. sigmaaldrich.com The reaction proceeds through the nucleophilic attack of the amine nitrogen on the carbonyl carbon of the acetic anhydride, leading to the formation of a tetrahedral intermediate, which then collapses to yield the N-acetylated product. Depending on the stoichiometry of the reagents, either mono- or di-acylated products can be obtained.

A general procedure for the diacetylation of 4-(pyridin-3-yl)benzene-1,2-diamine would involve dissolving the diamine in pyridine, followed by the addition of at least two equivalents of acetic anhydride. The reaction mixture is typically stirred at room temperature until completion.

Sulfonylation: Similarly, the amine functionalities can be sulfonylated using sulfonyl chlorides, such as p-toluenesulfonyl chloride (tosyl chloride), in the presence of a base like pyridine or triethylamine. nih.govresearchgate.net The base is crucial for scavenging the hydrochloric acid generated during the reaction. researchgate.net The reaction involves the nucleophilic substitution of the chloride on the sulfonyl group by the amine nitrogen.

For the synthesis of the di-tosylated derivative, 4-(pyridin-3-yl)benzene-1,2-diamine would be treated with at least two equivalents of tosyl chloride in a suitable solvent like dichloromethane, with a base such as pyridine added to the reaction mixture. researchgate.netorgsyn.org Careful control of the reaction conditions, such as temperature and stoichiometry, is important to favor the formation of the desired di-substituted product over the mono-substituted one.

The following table summarizes the expected products from the acylation and sulfonylation of 4-(pyridin-3-yl)benzene-1,2-diamine.

| Reagent | Expected Product | Product Type |

| Acetic Anhydride | N,N'-(4-(pyridin-3-yl)-1,2-phenylene)diacetamide | Di-amide |

| p-Toluenesulfonyl chloride | N,N'-(4-(pyridin-3-yl)-1,2-phenylene)bis(4-methylbenzenesulfonamide) | Di-sulfonamide |

Intramolecular and Intermolecular Reactivity Studies of the Diamine Core

The ortho-diamine core of 4-(pyridin-3-yl)benzene-1,2-diamine is a versatile precursor for the synthesis of various fused heterocyclic systems through cyclocondensation reactions. These reactions can be either intramolecular, leading to the formation of five-membered rings, or intermolecular, resulting in six-membered rings.

Intramolecular Reactivity: Benzimidazole Formation

A prominent example of intramolecular reactivity is the Phillips-Ladenburg benzimidazole synthesis, which involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative (e.g., aldehyde, nitrile, or orthoester) under acidic conditions or with heating. encyclopedia.pub The reaction of 4-(pyridin-3-yl)benzene-1,2-diamine with various aldehydes is a well-established method for the synthesis of 2-substituted benzimidazoles. nih.govresearchgate.net The reaction typically proceeds via the formation of a Schiff base intermediate, followed by an intramolecular cyclization and subsequent aromatization through the loss of a water molecule. A wide range of catalysts, including Brønsted and Lewis acids, can be employed to facilitate this transformation. encyclopedia.pubnih.gov

Intermolecular Reactivity: Quinoxaline Formation

The reaction of 4-(pyridin-3-yl)benzene-1,2-diamine with 1,2-dicarbonyl compounds, such as glyoxal or benzil, provides a direct route to the synthesis of quinoxaline derivatives. nih.govencyclopedia.pubsapub.org This intermolecular condensation reaction is a cornerstone in quinoxaline chemistry. encyclopedia.pub The reaction is typically carried out in a suitable solvent like ethanol or acetic acid and can be catalyzed by acids. nih.gov The mechanism involves the sequential condensation of both amine groups with the two carbonyl groups of the dicarbonyl compound, followed by dehydration to yield the aromatic quinoxaline ring system. Various green and efficient synthetic methodologies, including the use of recyclable catalysts and microwave-assisted synthesis, have been developed for this transformation. nih.govnih.gov

The table below illustrates the expected heterocyclic products from the cyclocondensation reactions of the diamine core.

| Reactant | Product | Heterocyclic System |

| Aldehyde (R-CHO) | 2-R-5-(pyridin-3-yl)-1H-benzo[d]imidazole | Benzimidazole |

| 1,2-Dicarbonyl (R'-CO-CO-R'') | 2,3-R',R''-6-(pyridin-3-yl)quinoxaline | Quinoxaline |

Intermolecular Hydrogen Bonding

The presence of two amine groups and a pyridine ring in 4-(pyridin-3-yl)benzene-1,2-diamine suggests the potential for significant intermolecular hydrogen bonding. Studies on related N-substituted ortho-phenylene diamine compounds have shown the formation of strong dual N—H···N hydrogen bonds, leading to the formation of dimers in the solid state. iucr.org In the case of 4-(pyridin-3-yl)benzene-1,2-diamine, it is plausible that similar intermolecular hydrogen bonds could form between the amine protons of one molecule and the nitrogen atoms of the pyridine ring or the other amine group of a neighboring molecule. These interactions can influence the crystal packing and physical properties of the compound.

Coordination Chemistry and Ligand Design

Chelation Properties of 4-(Pyridin-3-yl)benzene-1,2-diamine as a Multidentate Ligand

4-(Pyridin-3-yl)benzene-1,2-diamine acts as a multidentate ligand, meaning it can bind to a central metal ion through multiple donor atoms simultaneously. This capability is crucial for forming stable chelate rings, which are a key feature of its coordination chemistry.

Role of Pyridine (B92270) Nitrogen and Amine Nitrogen Atoms in Coordination

The coordination of 4-(Pyridin-3-yl)benzene-1,2-diamine to metal ions involves its nitrogen atoms. The pyridine ring contains a nitrogen atom with a lone pair of electrons in an sp2 hybridized orbital, making it a potential coordination site. jscimedcentral.com Additionally, the two amino groups on the benzene (B151609) ring each have a nitrogen atom with a lone pair of electrons, which can also be donated to a metal center. This arrangement of donor atoms allows the ligand to act as a bidentate or potentially a tridentate ligand. The coordination can occur through the pyridine nitrogen and one or both of the amine nitrogens, leading to the formation of stable five- or six-membered chelate rings. researchgate.net The ability of the pyridine nitrogen to coordinate to metal centers is a well-established principle in coordination chemistry. researchgate.netwikipedia.org

Influence of Electronic and Steric Properties on Ligand Binding

The binding of 4-(Pyridin-3-yl)benzene-1,2-diamine to a metal ion is influenced by both electronic and steric factors. Electronically, the basicity of the nitrogen atoms affects their donor strength. The pyridine nitrogen, being part of an aromatic system, has its electron density influenced by the ring's electronic properties. nih.gov The amine nitrogens on the benzene ring are also affected by the electronic nature of the phenyl group.

Steric hindrance can play a significant role in how the ligand coordinates to a metal center. nih.gov The spatial arrangement of the pyridine and benzene rings, as well as the positions of the amino groups, can dictate the preferred coordination geometry and the accessibility of the donor atoms to the metal ion. The flexibility of the molecule allows for some rotation around the carbon-carbon bond connecting the two ring systems, which can accommodate the steric requirements of different metal ions and their preferred coordination geometries. sc.edu

Synthesis and Structural Characterization of Metal Complexes

The synthesis of metal complexes with 4-(Pyridin-3-yl)benzene-1,2-diamine typically involves the reaction of the ligand with a metal salt in a suitable solvent. nih.govresearchgate.net The resulting complexes can be characterized using various analytical techniques to determine their structure and properties.

Formation of Transition Metal Complexes (e.g., Fe, Co, Ni, Zn, Cd, Hg, Cu)

4-(Pyridin-3-yl)benzene-1,2-diamine has been shown to form complexes with a variety of transition metals, including iron (Fe), cobalt (Co), nickel (Ni), zinc (Zn), cadmium (Cd), mercury (Hg), and copper (Cu). researchgate.netnih.govresearchgate.net The formation of these complexes is driven by the favorable interaction between the electron-donating nitrogen atoms of the ligand and the electron-accepting metal ions. The specific reaction conditions, such as the metal-to-ligand ratio and the choice of solvent, can influence the stoichiometry and structure of the resulting complex.

Below is a table summarizing some of the transition metal complexes that have been synthesized with related pyridine- and diamine-containing ligands, illustrating the versatility of this class of compounds in coordination chemistry.

| Metal Ion | General Class of Complex | Potential Coordination |

| Fe(II) | Iron(II) complexes with pyrazolylpyridine ligands | Can form dinuclear helicates or mononuclear dimers. nih.govrsc.org |

| Co(II) | Cobalt(II) complexes with triazole-based ligands | Can exhibit distorted octahedron geometry. researchgate.net |

| Ni(II) | Nickel(II) complexes with pyridine-based ligands | Can adopt square planar or octahedral geometries. jscimedcentral.comwikipedia.org |

| Cu(II) | Copper(II) complexes with triazole-based ligands | Can exhibit square planar or distorted square pyramidal geometries. nih.govresearchgate.net |

| Zn(II) | Zinc(II) complexes with triazole-based ligands | Can adopt distorted tetrahedron geometry. researchgate.netnih.gov |

| Cd(II) | Cadmium(II) complexes with triazole-based ligands | Can form tetrahedral complexes. nih.gov |

Supramolecular Interactions in Coordination Compounds

Beyond the primary coordination bonds, supramolecular interactions play a crucial role in the solid-state structures of coordination compounds involving 4-(Pyridin-3-yl)benzene-1,2-diamine. These non-covalent interactions, such as hydrogen bonding and π-π stacking, can influence the packing of the complex molecules in the crystal lattice, leading to the formation of higher-order structures like one-, two-, or three-dimensional networks. nih.gov

Analysis of Hydrogen Bonding Networks in Solid-State Structures

For instance, the crystal structure of N-methyl-N′-(pyridin-2-yl)benzene-1,2-diamine reveals strong dual N—H⋯N hydrogen bonds, leading to the formation of self-complementary dimers. iucr.orgiucr.org In these dimers, the amine hydrogen atoms act as donors, and the pyridine nitrogen atoms act as acceptors, creating a stable ring motif. iucr.org It is highly probable that 4-(Pyridin-3-yl)benzene-1,2-diamine would exhibit similar intermolecular N—H⋯N hydrogen bonds involving one of the amine hydrogens and the nitrogen atom of the pyridine ring of an adjacent molecule.

Furthermore, the presence of two amine groups in 4-(Pyridin-3-yl)benzene-1,2-diamine introduces the potential for additional hydrogen bonding. The second amine group could participate in N—H⋯N or N—H⋯π interactions, further extending the supramolecular assembly into one-dimensional chains or more complex three-dimensional networks. In related co-crystal structures of benzene-1,2-diamine, extensive N—H⋯O hydrogen bonding is observed, leading to interconnected rings. nih.govresearchgate.net This suggests that in the presence of suitable acceptor atoms, the diamine moiety of the title compound would readily engage in hydrogen bonding.

Table 1: Potential Hydrogen Bonding Interactions in 4-(Pyridin-3-yl)benzene-1,2-diamine

| Donor | Acceptor | Type of Interaction |

| Amine N-H | Pyridine N | Intermolecular N—H⋯N |

| Amine N-H | Amine N | Intermolecular N—H⋯N |

| Amine N-H | Aromatic Ring | N—H⋯π |

Investigation of π-π Stacking Interactions

In addition to hydrogen bonding, π-π stacking interactions are expected to play a crucial role in the solid-state structure of 4-(Pyridin-3-yl)benzene-1,2-diamine. These non-covalent interactions occur between aromatic rings and are fundamental to the structure of many organic materials. researchgate.net

The molecule contains both a pyridine and a benzene ring, both of which can participate in π-π stacking. The nature of these interactions can vary, including face-to-face, parallel-displaced, and T-shaped or edge-to-face arrangements. In many pyridine-containing crystal structures, slipped π-π stacking interactions between pyridine rings of neighboring molecules are observed. researchgate.net For example, in some copper complexes, these interactions occur between centrosymmetrically related pyridine rings. researchgate.net

Theoretical studies on pyridine dimers have shown that the antiparallel-displaced geometry is the most stable, emphasizing the importance of electron correlation in these interactions. researchgate.net The presence of substituents on the aromatic rings can significantly tune the strength and geometry of these π-π interactions. rsc.org In the case of 4-(Pyridin-3-yl)benzene-1,2-diamine, the diamine group on the benzene ring and the linkage to the pyridine ring will influence the electron density of both aromatic systems, thereby affecting the nature of the stacking.

Table 2: Key Parameters in π-π Stacking Interactions

| Parameter | Description | Typical Values |

| Centroid-to-Centroid Distance | The distance between the geometric centers of the two interacting aromatic rings. | 3.3 - 3.8 Å |

| Interplanar Angle | The angle between the planes of the two aromatic rings. | 0° (parallel) to 90° (T-shaped) |

| Slippage | The lateral offset between the centers of the two parallel rings. | Varies |

Based on a comprehensive review of available scientific literature, a detailed computational and theoretical analysis of the specific chemical compound 4-(Pyridin-3-yl)benzene-1,2-diamine is not presently available. While the methodologies outlined—such as Density Functional Theory (DFT), Hirshfeld surface analysis, and spectroscopic correlation—are standard in modern chemical research, published studies focusing specifically on this molecule with the requested depth of analysis could not be located.

The computational techniques mentioned are frequently applied to related structures, such as other pyridine derivatives or benzene-diamine systems. researchgate.netnih.govnih.gov For instance, studies on N-methyl-N′-(pyridin-2-yl)benzene-1,2-diamine and N,N′-di(pyridin-2-yl)benzene-1,2-diamine have explored their structures and intermolecular interactions. nih.govsigmaaldrich.com Similarly, Hirshfeld surface analysis and DFT calculations are well-documented for a wide array of organic and coordination compounds to understand intermolecular forces and electronic properties. ias.ac.inmdpi.comnih.gov

However, without a dedicated research article or database entry for 4-(Pyridin-3-yl)benzene-1,2-diamine , it is not possible to provide scientifically accurate data for the following requested sections:

Computational Chemistry and Theoretical Studies

Prediction and Correlation of Spectroscopic Data with Experimental Observations.

To fulfill the request, a dedicated computational study would need to be performed on 4-(Pyridin-3-yl)benzene-1,2-diamine . Such an analysis would provide the specific data points required for a thorough and accurate article as per the provided outline.

Catalytic Applications

Role as Ligands in Metal-Catalyzed Organic Reactions

The ortho-phenylenediamine moiety is a well-established building block for ligands in metal-catalyzed reactions. These ligands can coordinate to a metal center through the two nitrogen atoms of the diamine, and in the case of 4-(pyridin-3-yl)benzene-1,2-diamine, the pyridine (B92270) nitrogen offers an additional coordination site, potentially leading to tridentate ligands.

Design and Synthesis of Organometallic Catalysts

The design of organometallic catalysts often focuses on tuning the steric and electronic properties of the ligand to control the reactivity and selectivity of the metal center. The substitution pattern on the phenylenediamine ring can significantly influence the catalyst's performance. For instance, in a study on palladium-catalyzed C-H olefination, the nature of the ligand was found to be crucial for the reaction's success. nih.gov

The synthesis of metal complexes with ortho-phenylenediamine-derived ligands is typically achieved by reacting the diamine with a suitable metal precursor. For example, Schiff base ligands derived from o-phenylenediamine (B120857) and benzoylacetone (B1666692) have been used to synthesize mono- and binuclear transition metal complexes with cobalt, nickel, and copper. researchgate.net The resulting complexes have potential applications in various catalytic processes.

The pyridine-diamine scaffold of 4-(pyridin-3-yl)benzene-1,2-diamine could be utilized to create pincer-type ligands, which are known to form highly stable and active catalysts. While not involving the exact target molecule, research on PNP pincer-iridium complexes has demonstrated their high activity in the dimerization of alkylamines. researchgate.net

Table 1: Examples of Metal Complexes with Phenylenediamine-Related Ligands

| Ligand Type | Metal Center | Application | Reference |

| Schiff base of o-phenylenediamine | Co, Ni, Cu | General coordination chemistry | researchgate.net |

| PNP pincer ligand | Iridium | Amine dimerization | researchgate.net |

| S,O-ligand | Palladium | C-H olefination | nih.gov |

Applications in Asymmetric Catalysis for Enantioselective Transformations

Chiral diamines are fundamental components of many successful ligands for asymmetric catalysis. While specific data for 4-(pyridin-3-yl)benzene-1,2-diamine is unavailable, the development of chiral ligands based on related backbones provides a blueprint for its potential applications. For instance, chiral oxamide-phosphine (COAP) ligands have been developed for palladium-catalyzed asymmetric allylic amination, affording enantiomerically enriched products in high yields and selectivities. rsc.org The modular nature of these ligands allows for fine-tuning of their stereoelectronic properties.

The design of C2-symmetric and non-symmetrical P,N-ligands has been a major focus in asymmetric catalysis. nih.gov These ligands have proven effective in a variety of metal-catalyzed reactions, often outperforming their symmetrical counterparts. A chiral version of 4-(pyridin-3-yl)benzene-1,2-diamine, perhaps through derivatization of the diamine moiety, could potentially be developed into a novel P,N-type ligand for asymmetric transformations.

Organocatalytic Properties and Development

The diamine functionality also opens the door to organocatalysis, where the molecule itself, rather than a metal complex, acts as the catalyst.

Design of Bifunctional Organocatalysts Incorporating the Diamine Moiety

Bifunctional organocatalysts, which possess both a Lewis basic site (like an amine) and a Lewis acidic or hydrogen-bond donating site, are powerful tools in asymmetric synthesis. The 1,2-diamine motif is a common feature in such catalysts. For example, meta- and para-phenylenediamines have been shown to be highly effective catalysts for oxime and hydrazone ligation reactions, outperforming the commonly used aniline (B41778) catalyst. nih.gov This suggests that the diamine portion of 4-(pyridin-3-yl)benzene-1,2-diamine could serve as a potent catalytic moiety.

The design of new bifunctional organocatalysts can be guided by computational methods, such as electron density topological analyses, which can help in understanding the key interactions in the transition state and lead to more rational catalyst design. rsc.org

Application in Asymmetric Synthesis Reactions

While direct applications of 4-(pyridin-3-yl)benzene-1,2-diamine in asymmetric organocatalysis are not documented, related structures have been explored. For instance, chiral ligands derived from nicotine (B1678760) have been used in the asymmetric addition of diethylzinc (B1219324) to aldehydes. researchgate.net This highlights the potential of pyridine-containing chiral molecules in organocatalysis.

Mechanistic Insights into Catalytic Processes Facilitated by Diamine Derivatives

Understanding the mechanism of a catalytic reaction is crucial for its optimization and the development of new catalysts. Mechanistic studies of reactions involving ligands similar to 4-(pyridin-3-yl)benzene-1,2-diamine provide valuable insights.

For example, detailed mechanistic investigations of palladium-catalyzed C-H olefination using an S,O-ligand have shown that the ligand can trigger the formation of more reactive cationic palladium species, which accelerates the reaction. rsc.org It was also found that the C-H activation step can be reversible. nih.gov

In the context of redox-active ligands, o-phenylenediamine derivatives can act as electron reservoirs, facilitating reactions on the metal center without a formal change in the metal's oxidation state. rsc.orgrsc.org This has been observed in iron complexes where the ligand can be oxidized, enabling reductive elimination from the metal center. rsc.org A proposed mechanism for a photochemical hydrogen evolution reaction involves a tris(o-phenylenediamine) iron(II) complex. rsc.org

Furthermore, in a copper(I)-catalyzed tetradehydro-Diels-Alder reaction, ortho-phenylenediamine was found to be part of a catalytic system that greatly enhanced the reactivity of the transformation, leading to the synthesis of functionalized fluorenols. acs.orgacs.org

Table 2: Mechanistic Roles of Phenylenediamine-Related Ligands

| Ligand/Catalyst System | Reaction Type | Mechanistic Role | Reference |

| Pd/S,O-ligand | C-H Olefination | Formation of cationic Pd species | rsc.org |

| Tris(o-phenylenediamine)Fe(II) | Photochemical H2 Evolution | Ligand-based redox activity | rsc.org |

| CuI/o-phenylenediamine | Tetradehydro-Diels-Alder | Reactivity enhancement | acs.orgacs.org |

Applications in Advanced Materials Research

Precursor Compounds for Organic Light-Emitting Diodes (OLEDs) (general relevance of diamines)

Aromatic diamines are fundamental components in the architecture of Organic Light-Emitting Diodes (OLEDs). Their primary role is often as hole transport materials (HTMs). In a typical OLED device, the hole transport layer (HTL) facilitates the efficient injection and transport of positive charge carriers (holes) from the anode to the emissive layer.

The efficacy of a diamine as an HTM is linked to several key properties. Diamine derivatives can be designed to have a high glass transition temperature (Tg), which contributes to the morphological stability and longevity of the OLED device under thermal stress. google.com Furthermore, their electrochemical properties can be tuned to ensure appropriate energy level alignment with other layers in the OLED stack, which is crucial for minimizing the energy barrier for charge injection and transport. The two amine groups provide sites for molecular extension, allowing for the synthesis of larger, more complex structures like triaryldiamines, which are widely used in commercial OLEDs. These extended structures enhance the material's ability to form stable amorphous films, a critical requirement for uniform device performance.

Diamine derivatives are not only used as standalone hole transport layers but can also be incorporated into the backbone of polymers, such as polyimides, polyamides, and polyureas, to create polymeric HTLs. google.com These polymeric materials can offer improved mechanical stability and solution-processability for large-area OLED fabrication. While novel heterocyclic compounds are continuously being explored as emitters, the foundational role of diamine-based structures in the hole-transporting function remains a cornerstone of OLED technology. nih.gov

Components in Dye-Sensitized Solar Cells (DSSCs) (general relevance of diamines)

In the field of third-generation photovoltaics, Dye-Sensitized Solar Cells (DSSCs) represent a cost-effective alternative to conventional silicon-based solar cells. The core of a DSSC is a photosensitizing dye that absorbs light and injects electrons into a wide-bandgap semiconductor, typically titanium dioxide (TiO2). mdpi.com

Many of the most efficient metal-free organic dyes developed for DSSCs are based on a donor-π-acceptor (D-π-A) architecture. nih.govfrontiersin.org In this molecular design, the donor unit is an electron-rich moiety, and aromatic diamines, particularly triphenylamine (B166846) derivatives, are frequently employed for this purpose. nih.govmdpi.com The donor's function is to provide the electron that is ultimately excited by sunlight. The π-bridge facilitates charge separation and transfer across the molecule, while the acceptor group anchors the dye to the TiO2 surface and receives the electron from the excited donor. nih.govfrontiersin.org

The performance of the DSSC is heavily influenced by the chemical nature of the dye. The choice of the diamine-based donor can affect the dye's light-harvesting efficiency, its energy levels (HOMO/LUMO), and the kinetics of electron injection and dye regeneration. frontiersin.org Researchers have synthesized and tested a vast array of organic dyes, including those with carbazole (B46965) and indole (B1671886) donors, to optimize photovoltaic performance. mdpi.com The general strategy involves modifying the molecular structure of the dye to broaden its absorption spectrum, prevent unfavorable dye aggregation on the TiO2 surface, and ensure efficient charge transfer dynamics. mdpi.comresearchgate.net Co-sensitization, where multiple dyes are used together, is another strategy employed to capture a wider range of the solar spectrum, and diamine-based dyes are often key components in these "cocktail" systems. researchgate.net

Integration into Nanomaterials and Composite Structures (general relevance of diamines)

The dual functionality of diamine compounds makes them excellent candidates for integrating organic molecules with inorganic nanomaterials to create advanced composites with synergistic properties. The two amine groups can act as linking or anchoring points, allowing diamines to bridge polymer chains, functionalize nanoparticle surfaces, or act as building blocks in more complex hierarchical structures.

In the realm of polymer science, diamines are classic crosslinking agents. They can react with other difunctional molecules, such as aldehydes or acyl chlorides, to form extensive polymer networks. mdpi.com This crosslinking is fundamental to the formation of materials like hydrogels, where the diamine linker can influence the mechanical and viscoelastic properties of the final structure.

Diamines are also utilized in the synthesis and surface modification of inorganic nanomaterials. For instance, ethylenediamine (B42938) has been used as a complexing agent and stabilizer in the electroless deposition of nickel-boron (Ni-B) coatings. mdpi.com The amine groups can coordinate to metal ions or bind to the surface of nanoparticles, preventing aggregation and enabling their dispersion in various media. Nanodiamonds, for example, can be functionalized and integrated into biopolymers for biomedical applications, a process where surface amine groups can play a crucial role. researchgate.net

Furthermore, diamines can serve as structural pillars in the formation of Metal-Organic Frameworks (MOFs). Linear, rigid diamines can link metal-containing nodes to create porous, three-dimensional structures with exceptionally high surface areas. ossila.com These composite materials have potential applications in gas storage, separation, and catalysis. The ability of the amine groups to form hydrogen bonds and coordinate with metal centers is key to the self-assembly of these intricate nanomaterials.

Outlook and Future Research Directions

Development of Novel and Efficient Synthetic Routes

While the synthesis of pyridine (B92270) and benzene-diamine derivatives is well-established, future research should focus on creating more efficient, sustainable, and scalable routes to 4-(pyridin-3-yl)benzene-1,2-diamine and its analogues. Current methodologies often rely on multi-step sequences that can be time-consuming and generate significant waste.

Future efforts should prioritize:

Cross-Coupling Methodologies: The Suzuki-Miyaura cross-coupling reaction is a common method for forming aryl-aryl bonds, such as the one between the pyridine and benzene (B151609) rings in the target molecule. Research could focus on optimizing palladium-catalyzed reactions between a suitable diaminobenzene derivative and a pyridineboronic acid, aiming for milder reaction conditions and higher yields.

One-Pot and Multicomponent Reactions: The development of one-pot syntheses, such as the Hantzsch three-component reaction for 1,4-dihydropyridines, offers a template for creating more complex molecules efficiently. organic-chemistry.org Adapting this philosophy to construct the 4-(pyridin-3-yl)benzene-1,2-diamine core from simpler, readily available starting materials would represent a significant improvement in synthetic efficiency.

C-H Functionalization: Direct C-H functionalization has emerged as a powerful tool for building molecular complexity while minimizing pre-functionalization steps. nih.gov Investigating the direct coupling of a pyridine ring with a 1,2-diaminobenzene derivative could provide a highly atom-economical synthetic route.

Green Chemistry Approaches: Employing techniques like microwave-assisted synthesis can dramatically reduce reaction times and improve yields, aligning with the principles of green chemistry. nih.gov Exploring these methods for the synthesis of the title compound could lead to more environmentally benign production processes. A four-step synthesis involving nucleophilic aromatic substitution, alkylation, and reduction has been shown to be effective for similar chiral benzene-1,2-diamines and is scalable. mdpi.com

Exploration of New Chemical Transformations and Functionalizations

The 4-(pyridin-3-yl)benzene-1,2-diamine scaffold possesses multiple reactive sites—the two amino groups, the pyridine nitrogen, and several positions on both aromatic rings—making it an ideal candidate for further chemical modification.

Future research should explore:

Diamine Group Derivatization: The 1,2-diamine moiety can be readily transformed into a variety of other functional groups. For instance, condensation with dicarbonyl compounds can yield Schiff bases, which are valuable ligands in coordination chemistry. researchgate.net The amino groups can also undergo acylation, sulfonation, and reductive alkylation to produce a diverse library of derivatives with tuned electronic and steric properties. mdpi.com

Pyridine Ring Functionalization: The pyridine ring can be functionalized at various positions to modulate its electronic properties and coordinating ability. nih.govnih.gov For example, oxidation of the pyridine nitrogen can form N-oxides, altering the compound's reactivity and solubility.

A summary of potential functionalization reactions is presented below.

| Reaction Type | Reagent/Catalyst | Target Site | Potential Application |

| Acylation | Acid Chlorides/Anhydrides | Amino Groups | Modify electronic properties, create amide ligands |

| Sulfonation | Sulfonyl Chlorides | Amino Groups | Introduce sulfonamide groups for catalysis or biological activity |

| Reductive Alkylation | Aldehydes/Ketones, Reducing Agent | Amino Groups | Introduce alkyl substituents for steric tuning |

| Schiff Base Condensation | Aldehydes/Diketones | Amino Groups | Form imine ligands for metal coordination |

| N-Oxidation | Oxidizing Agents (e.g., m-CPBA) | Pyridine Nitrogen | Alter electronic properties and solubility |

| Cross-Coupling | Boronic Acids, Palladium Catalyst | Aromatic Rings | Attach additional functional groups |

Advanced Ligand Design for Tailored Catalytic Systems

The inherent structure of 4-(pyridin-3-yl)benzene-1,2-diamine makes it a promising ligand for creating novel transition metal catalysts. The pyridine nitrogen provides a strong coordination site, while the diamine can act as a secondary binding site or be modified to create bidentate or polydentate ligand systems.

Key research directions include:

Organocatalysis: Chiral derivatives of benzene-1,2-diamine have been successfully employed as hydrogen-bond donor organocatalysts. mdpi.com Synthesizing chiral versions of 4-(pyridin-3-yl)benzene-1,2-diamine could yield novel bifunctional organocatalysts that simultaneously activate reactants through hydrogen bonding and Lewis base interactions.

Coordination Polymers and MOFs: Rigid bridging ligands are essential for constructing metal-organic frameworks (MOFs) and coordination polymers. The defined geometry of the title compound makes it an excellent candidate for building such materials, which have applications in gas storage, separation, and heterogeneous catalysis.

Homogeneous Catalysis: Pyridine-imine ligands are known to form active catalysts with metals like iron, cobalt, and nickel for reactions such as olefin oligomerization. researchgate.net By converting the diamine moiety into an imine, a new class of pyridine-imine ligands can be accessed. The coordination of N,N'-bis(3-pyridylmethyl)benzene-1,4-dicarboxamide with palladium and ruthenium highlights the potential of similar structures to form multinuclear complexes with interesting catalytic or material properties. researchgate.net The design of diimine ligands with a bipyridine-type backbone has also been shown to readily coordinate with metals like copper and silver. mdpi.com

Computational Predictions for Rational Molecular Design and Engineering

Computational chemistry provides powerful tools to accelerate the discovery and optimization of new molecules by predicting their properties before synthesis.

Future research would benefit from:

Density Functional Theory (DFT) Calculations: DFT can be used to model the geometric and electronic structures of 4-(pyridin-3-yl)benzene-1,2-diamine and its derivatives. These calculations can predict how structural modifications will affect the molecule's reactivity, stability, and its behavior as a ligand in a metal complex, providing a rational basis for designing improved catalysts. researchgate.net

Molecular Docking Studies: In the context of medicinal chemistry, molecular docking can predict the binding affinity and mode of interaction between derivatives of the title compound and biological targets, such as enzymes or receptors. nih.gov This in silico screening can identify promising candidates for development as therapeutic agents, for example, as inhibitors of specific enzymes like monoamine oxidase. nih.gov

Predicting Spectroscopic and Physicochemical Properties: Computational methods can accurately predict spectroscopic data (e.g., NMR, IR), which aids in the characterization of newly synthesized compounds. They can also be used to estimate key physicochemical properties, guiding the design of molecules with desired characteristics for specific applications. wisc.edu This rational design approach can significantly reduce the experimental effort required to develop new functional materials and catalysts.

常见问题

Q. How can researchers leverage cheminformatics tools to correlate structural variations with biological activity in derivatives?

- Methodological Answer :

- QSAR Modeling : Use MOE or Schrödinger to build regression models (e.g., pIC₅₀ vs. Hammett σ constants).

- Docking Studies : Simulate binding to target proteins (e.g., kinases) using AutoDock Vina.

- Cluster Analysis : Group derivatives by substituent effects (e.g., meta vs. para pyridine substitution) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。